Product packaging for Phosphorus triiodide(Cat. No.:CAS No. 13455-01-1)

Phosphorus triiodide

Cat. No.: B084935
CAS No.: 13455-01-1
M. Wt: 411.6872 g/mol
InChI Key: PZHNNJXWQYFUTD-UHFFFAOYSA-N
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Description

Phosphorus triiodide (PI3) is a trihalide of phosphorus that can be used as a deactivator and a deoxygenating agent.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula PI3<br>I3P B084935 Phosphorus triiodide CAS No. 13455-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triiodophosphane
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InChI

InChI=1S/I3P/c1-4(2)3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PZHNNJXWQYFUTD-UHFFFAOYSA-N
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Canonical SMILES

P(I)(I)I
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Molecular Formula

PI3, I3P
Record name Phosphorus triiodide
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DSSTOX Substance ID

DTXSID1065475
Record name Phosphorous triiodide
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Molecular Weight

411.6872 g/mol
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CAS No.

13455-01-1
Record name Phosphorous triiodide
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Record name Phosphorus triiodide
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Record name Phosphorous triiodide
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Record name PHOSPHORUS TRIIODIDE
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Historical Perspectives on Phosphorus Triiodide Synthesis and Reactivity

The history of phosphorus triiodide is intrinsically linked to the broader exploration of phosphorus halides. While early preparations were often impure, the typical synthesis method that emerged and is still largely in use today involves the direct combination of elemental phosphorus with iodine. wikipedia.orgvedantu.com One common approach is the addition of iodine to a solution of white phosphorus in a solvent like carbon disulfide. wikipedia.org The reaction of red phosphorus with iodine, often with heating or in a suitable solvent, is also a viable route. sciencemadness.orgsciencemadness.org

Another established method involves the conversion of other phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), to this compound. This is achieved through reactions with hydrogen iodide or various metal iodides. wikipedia.orgvedantu.com

Early investigations into the reactivity of this compound quickly established its vigorous reaction with water, which produces phosphorous acid (H₃PO₃) and hydroiodic acid (HI). wikipedia.orgsciencemadness.org A landmark application that solidified its importance in organic synthesis was its use in converting alcohols to alkyl iodides. wikipedia.orgphyschemres.org This reaction provides a reliable method for introducing iodine into organic molecules, which are then valuable intermediates for nucleophilic substitution reactions and the formation of Grignard reagents. wikipedia.org Furthermore, early studies recognized its power as a reducing and deoxygenating agent, capable of reducing sulfoxides to sulfides even at very low temperatures. wikipedia.orgsciencemadness.org

Current Scholarly Significance of Phosphorus Triiodide Research

Direct Union of Elemental Phosphorus and Iodine

The most conventional method for preparing this compound involves the direct reaction of elemental phosphorus and iodine. wikipedia.orgassignmentpoint.com This approach, while straightforward in principle, requires careful control over reaction parameters to ensure both safety and product quality.

Controlled Reaction Conditions and Solvent Effects in this compound Synthesis

The synthesis of this compound via direct union is typically performed by reacting white phosphorus with iodine. vedantu.com A common procedure involves adding iodine to a solution of white phosphorus dissolved in a suitable solvent. wikipedia.orgassignmentpoint.com The reaction is exothermic, necessitating controlled conditions and often cooling to manage the reaction rate. sciencemadness.org

The choice of solvent is critical. Carbon disulfide is frequently employed as it provides a neutral medium for the reaction to proceed safely. wikipedia.orgassignmentpoint.comvedantu.comsciencemadness.org The low boiling point of carbon disulfide is also advantageous for controlling the reaction temperature and for later crystallization of the product. sciencemadness.org Other solvents that have been used include dichloroethane and carbon tetrachloride. sciencemadness.orgsciencemadness.org Conducting the reaction without a solvent is possible but generally leads to a product with lower purity and a poor yield. sciencemadness.org The purity of the iodine and the absence of moisture are also significant factors that can impact the final yield.

Strategies for Optimizing Yield and Purity of this compound

To optimize the synthesis of this compound, several strategies are employed. Using a 1:3 molar ratio of red phosphorus to iodine in a solvent is a preferred method. sciencemadness.org While white phosphorus is highly reactive, the more stable red phosphorus can also be used, sometimes without a solvent, followed by crystallization from a solvent like phenyl chloride or dichloroethane. sciencemadness.org

The use of a solvent such as carbon disulfide is a key strategy for achieving a good yield, which can range from 70–85% under optimal conditions. sciencemadness.org Precise stoichiometry, pure reactants, and anhydrous conditions are crucial for maximizing purity and yield. Due to its instability, this compound is often best synthesized fresh for critical applications and should be stored under an inert atmosphere like argon or nitrogen to prevent degradation.

Halogen Exchange Routes for this compound Formation

An alternative to the direct union of elements is the formation of this compound through halogen exchange, where a more readily available phosphorus halide is converted into the triiodide. wikipedia.org

Conversion from Phosphorus Trichloride (B1173362) via Iodide Sources

A prominent halogen exchange method involves the conversion of phosphorus trichloride (PCl₃) into this compound. wikipedia.orgassignmentpoint.comvedantu.com This is achieved by reacting PCl₃ with a source of iodide. vedantu.com Common iodide sources include hydrogen iodide (HI) or various metal iodides. assignmentpoint.comvedantu.com

The reaction with hydrogen iodide is typically represented by the equation: PCl₃ + 3HI → PI₃ + 3HCl vedantu.com

This reaction is often carried out in an anhydrous solvent like ether at temperatures between 40 and 60°C. Using an excess of HI helps drive the reaction to completion. Alternatively, metal iodides such as sodium iodide (NaI) or potassium iodide (KI) can be used, which simplifies handling compared to the corrosive HI gas. sciencemadness.org When using NaI in dry ether, the insoluble sodium chloride (NaCl) byproduct precipitates and must be removed by filtration. This halide exchange method typically yields 60–75%.

Table 1: Comparison of Synthesis Methods

MethodSolventTemperature (°C)Typical Yield (%)
Direct Reaction (P + I₂)Carbon disulfide60–8070–85
Halide Exchange (from PCl₃)Anhydrous ether40–6060–75

Data sourced from reference .

Exploration of Alternative Halide Precursors for this compound

Besides phosphorus trichloride, other phosphorus halides can serve as precursors for this compound. Phosphorus tribromide (PBr₃), for instance, can be converted to PI₃ through similar halogen exchange reactions with an iodide source. wikipedia.orgvedantu.com The underlying principle remains the same: the less stable P-I bond is formed by displacing the P-Cl or P-Br bonds. The choice of precursor can be influenced by availability, cost, and specific reaction conditions.

Table 2: Reagents in Halogen Exchange Synthesis of PI₃

Phosphorus Halide PrecursorIodide Source
Phosphorus Trichloride (PCl₃)Hydrogen Iodide (HI), Sodium Iodide (NaI), Potassium Iodide (KI)
Phosphorus Tribromide (PBr₃)Hydrogen Iodide (HI), Metal Iodides

Data sourced from references wikipedia.orgvedantu.comsciencemadness.org.

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to develop chemical processes that are more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. While specific "green" synthesis routes for this compound are not extensively documented, applying green chemistry principles to existing methods suggests potential improvements.

A key area for improvement is the replacement of hazardous solvents like carbon disulfide, which is toxic and flammable. sciencemadness.org Exploring solvent-free reactions, such as the direct union of red phosphorus and iodine, presents a greener alternative, although challenges in controlling the reaction and ensuring product purity remain. sciencemadness.org Another approach is the use of less hazardous solvents than carbon disulfide or dichloroethane. sciencemadness.orgsciencemadness.org

Development of Environmentally Benign Synthetic Protocols for this compound

The pursuit of environmentally friendly synthetic routes for this compound is driven by the need to replace toxic and volatile organic solvents with greener alternatives. While specific research on green solvents for PI3 synthesis is not extensively documented, the broader field of phosphorus chemistry offers insights into potential avenues. Ionic liquids (ILs) and deep eutectic solvents (DES) are at the forefront of this research due to their favorable properties.

Ionic Liquids as Potential Green Solvents:

Ionic liquids are salts that are liquid at or near room temperature and are characterized by their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. core.ac.ukresearchgate.netpharmacyjournal.in These properties make them attractive as potential replacements for volatile organic compounds (VOCs) in chemical synthesis. Research on the reactivity of phosphorus trichloride (PCl3) with amines in ionic liquids has shown that these solvents can offer enhanced control over selectivity and allow for milder reaction conditions compared to conventional organic solvents. rsc.org For instance, the use of bis{(trifluoromethyl)sulfonyl}imide-based ionic liquids enabled reactions to be carried out at room temperature and under non-anhydrous conditions, which is a significant advantage when working with moisture-sensitive phosphorus halides. rsc.org

The table below illustrates a comparison of reaction conditions for the amination of PCl3 in a conventional solvent versus an ionic liquid, highlighting the potential benefits that could be extrapolated to PI3 synthesis.

ParameterConventional Solvent (Hexane)Ionic Liquid ([C4mpyrr][NTf2])Potential Advantage for PI3 Synthesis
Solvent Type Volatile Organic CompoundIonic LiquidReduced solvent emissions and hazards.
Reaction Temperature Often requires low temperatures20 °CEnergy savings and simpler reactor setup.
Atmospheric Conditions Strictly anhydrousTolerant to non-anhydrous conditionsSimplified handling and reduced cost.
Reaction Time Can be lengthyShort reaction timesIncreased process efficiency.
Selectivity Control Can be challengingHigh chemoselectivityHigher purity of the desired product.
This table is a conceptual illustration based on findings for PCl3 and suggests potential benefits for PI3 synthesis.

While direct application to this compound synthesis needs further investigation, these findings suggest that ionic liquids could serve as effective and more environmentally friendly reaction media.

Deep Eutectic Solvents (DES):

Deep eutectic solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, share many of the green characteristics of ionic liquids, such as low volatility and high solvency, but are often cheaper and more biodegradable. researchgate.net Their successful application in the synthesis of other organophosphorus compounds, like α-aminophosphonates, in a dual role as both solvent and catalyst, points to their potential utility in the synthesis of phosphorus halides. researchgate.net

Catalytic and Solvent-Free Methods in this compound Synthesis

Moving away from solvent-based systems entirely represents a significant step forward in green chemistry. Solvent-free reactions, often facilitated by catalysis or mechanical energy, can lead to higher efficiency, easier product isolation, and a drastic reduction in waste.

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force such as ball milling, is a promising solvent-free technique. beilstein-journals.orgacs.org This method has been successfully employed for the synthesis of various inorganic compounds, including metal halides, by directly milling the solid reactants. scispace.com For instance, the facile solvent-free mechanochemical synthesis of uranium and lanthanoid iodides has been demonstrated, showcasing the potential of this method for preparing metal and non-metal iodides without any solvent. cardiff.ac.uk

A key advantage of mechanochemistry is the ability to drive reactions between solids, which would otherwise require a solvent to facilitate contact between reactants. asianpubs.org The direct milling of red phosphorus and solid iodine could potentially yield this compound without the need for hazardous solvents. While specific studies on the mechanochemical synthesis of PI3 are not prevalent, the success with other inorganic halides suggests it is a viable and environmentally friendly avenue to explore.

The table below outlines the potential advantages of a mechanochemical approach for PI3 synthesis compared to the traditional solvent-based method.

FeatureTraditional Solvent-Based SynthesisProposed Mechanochemical Synthesis
Solvent Requirement Requires solvents like carbon disulfideSolvent-free
Waste Generation Generates solvent wasteMinimal waste
Reaction Conditions Often requires cooling due to exothermicityRoom temperature (energy input is mechanical)
Product Isolation Requires crystallization and solvent removalDirect isolation of the solid product
This table presents a hypothetical comparison to illustrate the potential benefits of mechanochemistry for PI3 synthesis.

Catalytic Approaches:

The development of catalytic systems for the synthesis of this compound is another area of interest. While the direct reaction of phosphorus and iodine is typically not catalytic, related transformations in phosphorus chemistry have benefited from catalysis. For example, Lewis acids have been used to catalyze reactions involving phosphorus compounds. A catalytic process for the synthesis of PI3 could potentially lower the activation energy of the reaction, allowing for milder conditions and improved efficiency. However, research into specific catalysts for the direct synthesis of this compound from its elements is still an emerging field.

Mechanistic Investigations of Chemical Transformations Involving Phosphorus Triiodide

Hydrolysis Reactions of Phosphorus Triiodide

This compound reacts vigorously and exothermically with water. sciencemadness.org This high reactivity is driven by the instability of the P-I bond and the high polarity of water. The process leads to the formation of major acidic products alongside minor, reduced phosphorus species.

PI₃ + 3H₂O → H₃PO₃ + 3HI sciencemadness.org

The mechanism is analogous to the hydrolysis of other phosphorus trihalides, such as phosphorus trichloride (B1173362). stackexchange.comquora.com It proceeds through a series of nucleophilic substitution steps at the phosphorus center.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom of the PI₃ molecule. The oxygen atom of the water molecule attacks the σ* orbital of a P-I bond. stackexchange.com

Intermediate Formation: This attack leads to the formation of a transient, tetracoordinated phosphorus intermediate.

Leaving Group Displacement: An iodide ion (I⁻) is displaced, as it is a good leaving group. Simultaneously or subsequently, a proton is lost from the attacking water molecule, often facilitated by another water molecule acting as a base.

Repetition: This process repeats two more times, with subsequent water molecules displacing the remaining iodide ions, ultimately yielding phosphorous acid. The displaced iodide ions combine with the liberated protons to form hydroiodic acid.

The reaction is rapid and complete, making it a viable, albeit aggressive, method for producing phosphorous acid and hydroiodic acid. sciencemadness.orgmdma.ch

Alongside the major hydrolysis products, the reaction between this compound and water also generates smaller quantities of more reduced phosphorus compounds, notably phosphine (B1218219) (PH₃) and diphosphane (B1201432) derivatives (e.g., P₂H₄). sciencemadness.orgmdma.ch

The formation of these byproducts is often attributed to secondary reactions and disproportionation of intermediates or products under the highly reactive and exothermic conditions. mdma.ch In the presence of aqueous hydroiodic acid, elemental phosphorus can undergo disproportionation to form phosphine and orthophosphorous acid, a reaction that proceeds best at elevated temperatures. google.com The hydrolysis of PI₃ can create localized high-temperature zones, potentially facilitating such side reactions. Diphosphanes, which contain P-P bonds, may arise from the reaction of partially hydrolyzed intermediates. mdma.ch

Table 1: Products of this compound Hydrolysis

Product NameChemical FormulaProduct Type
Phosphorous AcidH₃PO₃Major
Hydroiodic AcidHIMajor
PhosphinePH₃Minor Byproduct
DiphosphaneP₂H₄Minor Byproduct

Pathways for Phosphorous Acid and Hydroiodic Acid Formation

Role of this compound as a Reducing and Deoxygenating Agent

The high oxophilicity (affinity for oxygen) of phosphorus makes PI₃ an exceptionally powerful reducing and deoxygenating agent in organic synthesis. sciencemadness.orgwikipedia.org It can efficiently remove oxygen atoms from various functional groups, often under very mild conditions. sci-hub.se

This compound is highly effective at reducing sulfoxides to their corresponding sulfides. wikipedia.org This transformation is notably rapid, proceeding even at temperatures as low as -78 °C. sciencemadness.orgwikipedia.org

The mechanism is driven by the formation of a strong phosphorus-oxygen (P=O) bond, which provides the thermodynamic driving force for the reaction.

Nucleophilic Attack by Sulfoxide (B87167): The oxygen atom of the sulfoxide acts as a nucleophile, attacking the electrophilic phosphorus atom of PI₃.

Intermediate Formation: This forms an intermediate adduct, R₂S-O-PI₂.

Sulfide (B99878) Elimination: The intermediate is unstable and rapidly collapses. The sulfide (R₂S) is eliminated as the leaving group. This step results in the formation of a phosphorus oxyiodide species (O=PI).

Byproduct Formation: The phosphorus-containing byproducts are typically water-soluble, which facilitates easy isolation of the desired organic sulfide during aqueous workup. sci-hub.se

The general reaction can be represented as: R₂SO + PI₃ → R₂S + [OPI₃] (byproducts)

The deoxygenating capability of PI₃ extends beyond sulfoxides to a range of other oxygen-containing functional groups. sci-hub.se The general mechanistic principle remains the same: a nucleophilic oxygen atom from the substrate attacks the phosphorus atom of PI₃, leading to the formation of a P-O bond and subsequent elimination of the deoxygenated product.

Research has demonstrated the efficacy of PI₃ in the following transformations:

Aldehyde Oximes to Nitriles: Aldehyde oximes are converted to nitriles in high yields at room temperature. sci-hub.se

Primary Nitroalkanes to Nitriles: Primary nitroalkanes are also transformed into nitriles under mild conditions. sci-hub.se

Phosphine Oxides to Phosphines: PI₃ can deoxygenate phosphine oxides to regenerate the corresponding phosphines.

Table 2: Deoxygenation of Various Functional Groups by this compound

Functional GroupSubstrate ExampleProduct ExampleReference
SulfoxideR₂S=OSulfide (R₂S) sci-hub.se
SelenoxideR₂Se=OSelenide (R₂Se) sci-hub.se
Aldehyde OximeR-CH=NOHNitrile (R-C≡N) sci-hub.se
Primary NitroalkaneR-CH₂NO₂Nitrile (R-C≡N) sci-hub.se
Phosphine OxideR₃P=OPhosphine (R₃P)

Mechanisms of Sulfoxide Reduction by this compound

Nucleophilic Substitution Reactions Mediated by this compound

One of the most common applications of this compound in organic chemistry is the conversion of alcohols to alkyl iodides. wikipedia.orgvedantu.com This transformation is a cornerstone of nucleophilic substitution reactions, allowing for the conversion of the hydroxyl group (-OH), a poor leaving group, into an iodide, an excellent leaving group.

The reaction mechanism proceeds as follows:

Activation of Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PI₃.

Formation of a Phosphite (B83602) Ester Intermediate: This attack displaces an iodide ion and forms a protonated intermediate, [R-O-P(H)I₂]⁺. Subsequent deprotonation yields an intermediate analogous to an alkyl phosphite ester.

Sₙ2 Attack by Iodide: The iodide ion (I⁻) that was displaced in the first step is a strong nucleophile. It then attacks the α-carbon of the alkyl group in a backside Sₙ2 reaction.

Product Formation: This nucleophilic attack displaces a diiodophosphite leaving group, which ultimately becomes phosphorous acid after workup. The final organic product is the corresponding alkyl iodide.

This method is highly effective for primary and secondary alcohols. wikipedia.org Often, the this compound is generated in situ by reacting red phosphorus with iodine in the presence of the alcohol, avoiding the need to handle the unstable PI₃ directly. wikipedia.org The resulting alkyl iodides are valuable intermediates for further synthetic transformations, including the formation of Grignard reagents and other organometallic compounds. wikipedia.org

Conversion of Hydroxyl Groups to Iodides (e.g., Alcohols to Alkyl Iodides)

The conversion of alcohols to alkyl iodides is a cornerstone application of this compound. quora.comsciencemadness.orgmdma.ch The process is typically performed in situ, by reacting red phosphorus with iodine in the presence of the alcohol, to generate the unstable this compound. libguides.com

The generally accepted mechanism involves the initial activation of the alcohol's hydroxyl group. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PI₃. This step forms an alkoxyphosphonium intermediate. unco.eduyoutube.com The reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway, particularly for primary and secondary alcohols. youtube.comyoutube.com In this concerted step, an iodide ion, displaced from the initial PI₃ molecule or present in the reaction mixture, attacks the α-carbon of the activated alcohol from the backside, leading to the displacement of a good leaving group, a derivative of phosphorous acid, and the formation of the alkyl iodide. masterorganicchemistry.com

3 R-OH + PI₃ → 3 RI + H₃PO₃ sciencemadness.org

This reaction produces phosphorous acid (H₃PO₃) as a byproduct. sciencemadness.org The use of this compound is generally preferred for primary and secondary alcohols. quora.comaskiitians.com Tertiary alcohols are less suitable for this reaction due to increased steric hindrance and a tendency to undergo elimination side reactions. youtube.comaskiitians.com

Investigation of Stereochemical Outcomes in Substitution Processes

A significant aspect of the reaction of this compound with chiral alcohols is the stereochemical outcome. Consistent with the SN2 mechanism, the conversion of a chiral secondary alcohol to its corresponding iodide typically proceeds with an inversion of configuration at the stereocenter. unco.eduyoutube.comyoutube.com This occurs because the incoming iodide nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com

However, the reaction conditions can influence the stereochemical purity of the product. For instance, high reaction temperatures can promote elimination reactions, leading to the formation of alkenes as byproducts, which can complicate the stereochemical analysis. youtube.com

Disproportionation Chemistry of this compound

This compound is known to be unstable and can undergo disproportionation, a reaction where a substance is simultaneously oxidized and reduced. wikipedia.org

Formation Mechanisms of Diphosphorus (B173284) Tetraiodide

One of the key disproportionation products of this compound is diphosphorus tetraiodide (P₂I₄). assignmentpoint.com This transformation can be represented by the following equilibrium:

2 PI₃ ⇌ P₂I₄ + I₂ wikiwand.com

This reaction is typically carried out in a solvent like dry ether. wikiwand.comevitachem.com The formation of P₂I₄ from PI₃ involves the formal reduction of phosphorus from the +3 oxidation state in PI₃ to +2 in P₂I₄, with the concurrent oxidation of iodide to iodine. Heating a solution of this compound in 1-iodobutane (B1219991) with red phosphorus also leads to the formation of P₂I₄. wikipedia.orgsciencemadness.org The P-P bond length in the resulting P₂I₄ is approximately 2.230 Å. wikiwand.com

Characterization and Reactivity of Transient Intermediates in this compound Chemistry

Identification of Short-Lived Species and Reaction Pathways

The identification of transient intermediates in this compound chemistry often relies on spectroscopic techniques and computational studies. researchgate.netd-nb.inforesearchgate.net For example, in the reaction of diphosphanes with phosphorus(III) halides, acyclic species have been identified as initial intermediates which then cyclize. nih.gov While direct evidence for many transient species in simple PI₃ reactions is scarce due to their high reactivity and short lifetimes, their existence is inferred from the final products and by analogy to related phosphorus halide systems. nih.govacs.org The study of reaction pathways often requires a combination of experimental and theoretical methods to elucidate the most likely sequence of events. d-nb.info

Applications of Phosphorus Triiodide in Advanced Organic Synthesis and Methodology

Functional Group Interconversions Utilizing Phosphorus Triiodide

This compound is a classic and effective reagent for specific functional group interconversions, most notably for the synthesis of iodoalkanes.

The conversion of alcohols to alkyl iodides is one of the most widespread and valuable applications of this compound. wikipedia.org This reaction is effective for primary and secondary alcohols and proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism. youtube.comamherst.edu Due to the unstable nature of this compound, it is commonly generated in situ by reacting red phosphorus with iodine in the presence of the alcohol substrate. wikidoc.orgquora.com

The mechanism involves the initial attack of the alcohol's oxygen atom on the phosphorus atom, displacing an iodide ion. This forms a protonated alkoxyphosphonium intermediate. The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an Sɴ2 fashion. This results in the formation of the alkyl iodide with an inversion of stereochemistry at the carbon center and the generation of phosphorous acid as a byproduct. youtube.comchemistrysteps.comlibretexts.org The use of phosphorus-based reagents like PI₃ is often preferred for primary and secondary alcohols because it avoids the harsh acidic conditions of hydrohalic acids and the potential for carbocation rearrangements. libretexts.org

The reaction generally provides good to excellent yields for a range of substrates.

Alcohol SubstrateConditionsProductReported YieldReference
Primary Alcohols (general)PI₃ (often generated in situ from P/I₂)Primary Alkyl IodideGood to Excellent wikipedia.orgquora.com
Secondary Alcohols (general)PI₃ (often generated in situ from P/I₂)Secondary Alkyl Iodide (with inversion)Good youtube.comwikidoc.org
1-ButanolPI₃, in situ1-Iodobutane (B1219991)90% wikidoc.org
EthanolPI₃Ethyl IodideNot specified ontosight.ai

The conversion of alkyl chlorides or bromides to alkyl iodides is a classic halide exchange reaction. The most prominent method for this transformation is the Finkelstein reaction, which typically utilizes sodium iodide (NaI) in an acetone (B3395972) solvent. wikipedia.orgpw.live The reaction's success relies on Le Châtelier's principle; sodium chloride and sodium bromide are insoluble in acetone and precipitate out of the solution, driving the equilibrium towards the formation of the alkyl iodide. wikipedia.org

While this compound is a source of iodide, its primary and well-documented use is in the conversion of alcohols, not in halide exchange reactions. wikipedia.orgwikidoc.org Some general chemical literature may broadly categorize PI₃ as a reagent for iodination, leading to the misconception that it is used for converting other alkyl halides. vedantu.com However, the standard and efficient protocol for this specific functional group interconversion remains the Finkelstein reaction with an alkali metal iodide. jk-sci.comorganic-chemistry.orgtestbook.com This reaction works best for primary, allylic, and benzylic halides via an Sɴ2 mechanism. jk-sci.com

Preparation of Alkyl Iodides from Alcohols

Synthetic Utility in Complex Molecule and Natural Product Derivatization

The reliability and stereochemical predictability of the reaction between alcohols and this compound make it a useful tool in the multi-step synthesis of complex molecules and the derivatization of natural products.

The conversion of alcohols to alkyl iodides using this compound proceeds with an inversion of configuration at the reacting carbon center, a hallmark of the Sɴ2 mechanism. chemistrysteps.comcommonorganicchemistry.com This stereospecificity is highly valuable in the synthesis of chiral molecules where maintaining or inverting a specific stereocenter is crucial. A reaction that gives a single stereoisomer exclusively from a starting material is termed stereospecific. masterorganicchemistry.comdurgapurgovtcollege.ac.in

Furthermore, the reaction can exhibit regioselectivity. For instance, primary alcohols react more readily with PI₃ than secondary alcohols. youtube.comorganic-chemistry.org This difference in reactivity allows for the selective iodination of a primary hydroxyl group in a molecule that also contains secondary hydroxyl groups, such as in certain diols or carbohydrate derivatives. youtube.comorganic-chemistry.org This selectivity is advantageous in protecting group strategies and for the targeted modification of poly-functionalized molecules.

Substrate TypeTransformationSelectivity OutcomeReference
Chiral Secondary Alcohol-OH → -IStereospecific: Complete inversion of the stereocenter. chemistrysteps.comcommonorganicchemistry.com
Molecule with 1° and 2° Alcohols-OH → -IRegioselective: Preferential conversion of the primary alcohol over the secondary alcohol. youtube.comorganic-chemistry.org

Expanding the Scope of this compound in Organic Reactions

While traditionally used for deoxygenation-iodination, the products of this compound reactions serve as gateways to a wider range of chemical transformations.

This compound does not directly participate in carbon-carbon bond formation. However, it plays a critical enabling role by providing one of the most important precursors for such reactions: alkyl iodides. Alkyl iodides are highly valued in organic synthesis for their superior reactivity as electrophiles in substitution reactions and for the preparation of organometallic reagents. wikipedia.org

A primary application is the synthesis of Grignard reagents. Alkyl iodides, readily prepared from alcohols using PI₃, react with magnesium metal to form alkyl magnesium iodides (R-MgI). wikipedia.orgwikidoc.org These Grignard reagents are powerful nucleophiles and strong bases, widely used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides.

Two-Step Synthetic Sequence:

Alcohol to Alkyl Iodide: R-OH + PI₃ (in situ) → R-I

C-C Bond Formation: R-I + Mg → R-MgI → Reaction with electrophile (e.g., R'₂C=O) → R-C(OH)R'₂

This indirect, yet crucial, role positions this compound as a foundational reagent in synthetic strategies that aim to build complex carbon skeletons from simpler alcohol starting materials. While recent advances in phosphorus chemistry have explored novel phosphine-mediated transformations, including some C-C bond formations, these typically involve organophosphines or other phosphorus reagents rather than this compound itself. mit.edursc.org

Mediated Reactions for Specialty Chemical Synthesis

This compound (PI3) is a highly reactive inorganic compound widely recognized in organic chemistry. wikipedia.org While its primary application is the direct conversion of alcohols to alkyl iodides, its utility extends to a range of mediated reactions for the synthesis of specialty chemicals and advanced materials. wikipedia.orgwikidoc.org In these transformations, PI3 acts not merely as a direct reactant but as a powerful mediating agent, facilitating deoxygenation, redox processes, and the assembly of complex molecular and nanoscale structures. Its strong reducing power and the weak, labile nature of the P-I bond are key to its versatile reactivity. wikipedia.orgwikidoc.org

Conversion of Alcohols to Alkyl Iodides

One of the most fundamental transformations mediated by this compound is the conversion of primary and secondary alcohols into their corresponding alkyl iodides. wikidoc.org This reaction proceeds via a substitution pathway where PI3 facilitates the replacement of the hydroxyl group. The process is highly efficient, and for laboratory-scale synthesis, the PI3 is often generated in situ from the reaction of red phosphorus and iodine in the presence of the alcohol, which can also serve as the solvent. wikipedia.orgwikidoc.org This method provides a reliable route to valuable alkyl iodide intermediates, which are crucial for subsequent nucleophilic substitution reactions and the formation of Grignard reagents. wikidoc.org The reaction of 1-butanol, for instance, can yield 1-iodobutane with high efficiency. wikidoc.org

Table 1: Representative Conversion of Alcohols to Alkyl Iodides using PI3


Alcohol SubstrateProductTypical YieldNotes
1-Butanol (Primary)1-Iodobutane~90%Often performed with in situ generated PI3. researchgate.net
2-Pentanol (Secondary)2-IodopentaneGoodReaction proceeds with inversion of stereochemistry.
Allyl AlcoholAllyl IodideGood to ExcellentUseful for synthesizing versatile allylic compounds.
Benzyl AlcoholBenzyl IodideGoodProvides access to benzylating agents.

Deoxygenation Reactions

This compound is an exceptionally potent deoxygenating agent, capable of mediating the removal of oxygen atoms from various functional groups, even at very low temperatures. wikidoc.org This reactivity is harnessed for the synthesis of specialty chemicals like sulfides and alkenes from sulfoxides and epoxides, respectively.

Reduction of Sulfoxides to Sulfides

PI3 can efficiently mediate the deoxygenation of sulfoxides to the corresponding sulfides. This reduction is notably clean and can be carried out under mild conditions, sometimes at temperatures as low as -78 °C. wikidoc.org The reaction is highly chemoselective, tolerating a wide array of other functional groups that might be sensitive to harsher reducing agents. researchgate.netorganic-chemistry.org This makes it a valuable tool in complex organic synthesis where preserving functional group integrity is paramount.

Table 2: PI3-Mediated Deoxygenation of Sulfoxides


Sulfoxide (B87167) SubstrateSulfide (B99878) ProductKey Finding
Dimethyl sulfoxideDimethyl sulfideDemonstrates basic reactivity.
Diphenyl sulfoxideDiphenyl sulfideEffective for aromatic sulfoxides. researchgate.net
Methyl phenyl sulfoxideMethyl phenyl sulfideApplicable to asymmetric sulfoxides.
Dibenzyl sulfoxideDibenzyl sulfideReaction proceeds rapidly even at low temperatures. researchgate.net

Conversion of Epoxides to Alkenes

This compound mediates the deoxygenation of epoxides, yielding alkenes. uomosul.edu.iq This transformation is particularly useful as it provides a method for generating double bonds from readily accessible epoxide precursors. The reaction involves the removal of the epoxide oxygen atom, effectively converting the C-O-C three-membered ring into a C=C double bond. Research has shown its application in the reaction with vinylcyclopropane (B126155) epoxides, leading to the formation of vinylcyclopropanes through deoxygenation, highlighting its utility in synthesizing strained and unique cyclic systems.

Synthesis of Advanced Materials

Beyond traditional organic synthesis, this compound has emerged as a key reagent in materials science for the fabrication of advanced nanomaterials. Its role as a phosphorus source in controlled redox reactions allows for the bottom-up synthesis of elemental phosphorus nanostructures.

Cysteine-Mediated Synthesis of Red Phosphorus Nanosheets

A notable application is the synthesis of red phosphorus nanosheets (RPNSs). researchgate.netnih.gov In this innovative method, PI3 serves as the phosphorus source in a mild redox reaction mediated by L-cysteine, which acts as the reducing agent. nih.govresearchgate.net This process allows for the gradual release of phosphorus atoms, which then self-assemble into two-dimensional nanosheets. researchgate.net This strategy represents a significant advance in creating layered red phosphorus nanomaterials, which have potential applications in nanomedicine and chemotherapy. nih.gov

Table 3: Components in the Synthesis of Red Phosphorus Nanosheets


ComponentRole in SynthesisReference
This compound (PI3)Phosphorus source[10, 11]
L-cysteineReducing agent
Cetyltrimethylammonium bromide (CTAB)Confinement material to promote 2D growth
Polyvinylpyrrolidone (PVP)Stabilizer

Theoretical and Computational Studies on Phosphorus Triiodide

Quantum Chemical Characterization of Phosphorus Triiodide Molecular and Electronic Structure

The molecular and electronic properties of this compound (PI₃) have been extensively investigated using quantum chemical methods. These computational approaches provide valuable insights into the molecule's geometry, bonding, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Investigations of this compound Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for studying the reactivity of this compound. researchgate.netmdpi.comwikipedia.orgosti.govumich.edudlab.clcardiff.ac.uk DFT calculations, often employing hybrid functionals like B3LYP, have been used to optimize the geometry of the PI₃ molecule and to explore its behavior in chemical reactions. physchemres.orgphyschemres.orgscispace.com

For instance, the geometry of an isolated PI₃ molecule has been fully optimized using the dgdzvp basis set at the B3LYP level of theory, resulting in a trigonal pyramidal configuration. physchemres.org The calculated P-I bond length of 2.424 Å is in close agreement with the experimental value of 2.430 Å. physchemres.org However, the calculated I-P-I bond angle of 109.5° shows a notable deviation from the experimental value of 102.0°. physchemres.org

DFT studies have also been instrumental in understanding the reactivity of PI₃ in various chemical transformations. An improved method for synthesizing cyclic low oxidation state phosphorus cations involves the reaction of this compound with chelating phosphines. researchgate.net DFT calculations have been employed to elucidate the origin of the unusual stability of the resulting P(I) salts, even in the presence of oxygen and moisture. researchgate.net

Furthermore, first-principles DFT calculations, in conjunction with an evolutionary algorithm, have been used to investigate the structural transitions, electronic properties, and chemical bonding of PI₃ under high pressure. nih.gov These studies revealed a transformation from the initial trigonal structure (P6₃) to a six-coordinated monoclinic phase (C2/m) at 6 GPa. nih.gov This high-pressure phase remains stable up to 10 GPa and resembles the six-coordinated octahedral structure of bismuth triiodide (BiI₃) at ambient conditions. nih.gov The pressure-induced reactivity of the lone-pair electrons in PI₃ is believed to facilitate this increase in coordination. nih.gov

The interaction of PI₃ with other molecules has also been a subject of DFT investigations. For example, the potential energy for rigid antimony pentafluoride (SbF₅) and antimony pentachloride (SbCl₅) has been calculated at the B3LYP/6-31+G(d) level of theory. physchemres.org Similarly, the potential energy data for different configurations of PI₃ dimers were computed at the B3LYP/dgdzvpd level of theory to develop force field parameters for molecular dynamics simulations. physchemres.org

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for this compound

ParameterExperimental ValueCalculated Value (B3LYP/dgdzvp)
P-I Bond Length2.430 Å2.424 Å physchemres.org
I-P-I Bond Angle102.0°109.5° physchemres.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors for this compound

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. wikipedia.orgumich.edudlab.cl The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap implies greater stability and lower reactivity. cardiff.ac.uk

For this compound, the analysis of frontier molecular orbitals provides insights into its electrophilic and nucleophilic nature. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity).

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, offer a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -E(HOMO)).

Electron Affinity (EA): The energy released when a molecule accepts an electron (approximated as -E(LUMO)).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron configuration (η = (IP - EA) / 2). A lower value indicates higher reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

While specific values for these descriptors for this compound are not detailed in the provided search results, the general principles of HOMO-LUMO analysis are well-established. mdpi.comconicet.gov.ar For instance, in a study of phosphoryl halides (POX₃), the HOMO-LUMO analysis was performed to elucidate information regarding these reactivity descriptors. conicet.gov.ar

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. aip.orgnih.gov These simulations provide detailed information about the interactions and dynamics of molecules in condensed phases, such as liquids and solids.

Development of Force Field Parameters for this compound Condensed Phases

A crucial component of accurate MD simulations is the development of a reliable force field. osti.govumich.edudlab.cl A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For this compound, force field parameters have been developed to model its behavior in the liquid state. physchemres.orgaip.org

One approach involves deriving force field parameters from quantum chemical calculations. physchemres.orgphyschemres.org In a study of liquid PI₃, potential energies were computed at the B3LYP/dgdzvpd level of theory for various configurations of PI₃ dimers. physchemres.org A four-site all-atom force field model was then used to correlate this potential energy data, allowing for the determination of the force field parameters. physchemres.org

Another study utilized the OPLS (Optimized Potentials for Liquid Simulations) all-atom force field for MD simulations of liquid phosphorus trihalides, including PI₃. aip.org The Lennard-Jones parameters and partial charges for the atoms in PI₃ are essential components of this force field. aip.org

Table 2: OPLS All-Atom Force Field Parameters for Liquid this compound

AtomCharge (e)σ (Å)ε (kJ/mol)
P0.4023.1000.8368
I-0.1343.9171.0460
Data from a study on PX₃ molecular liquids. aip.org

Simulations of Intermolecular Interactions and Dynamic Behavior of this compound

Once a force field is established, MD simulations can be performed to investigate the intermolecular interactions and dynamic behavior of this compound in the condensed phase. physchemres.orgaip.org These simulations have been conducted for liquid PI₃ to understand its structure and properties. aip.orgnih.gov

MD simulations of liquid PI₃ have been performed in the NVT ensemble (constant number of particles, volume, and temperature) at 354 K to correspond with experimental conditions. aip.org The simulations have been used to calculate various properties, including:

Total scattering structure factors

Partial radial distribution functions (RDFs)

Orientational correlations

The analysis of these properties provides insights into the arrangement of molecules in the liquid. For liquid PI₃, it has been found that steric effects largely drive the molecular arrangements. aip.orgnih.govresearchgate.net The most favorable orientation for two neighboring molecules is a more or less antiparallel arrangement of their primary molecular axes. aip.orgnih.govresearchgate.net

In another study, MD simulations were performed to obtain the atomic number density, enthalpy, and heat capacity of PI₃ dimers in both NPT (constant number of particles, pressure, and temperature) and NVT ensembles. physchemres.org The results from these simulations showed good consistency with experimental data over a wide range of conditions. physchemres.orgphyschemres.org

Thermochemical and Kinetic Modeling of this compound Reactions

Thermochemical and kinetic modeling provides valuable information about the energy changes and reaction rates associated with chemical processes involving this compound. The standard enthalpy of formation (ΔH_f°) of solid PI₃ is reported to be -46 kJ/mol. wikipedia.org

Thermochemical data for reactions involving PI₃ can be found in the NIST Chemistry WebBook. nist.gov This database includes enthalpy of reaction (Δ_rH°) data for various reactions. For example, the reaction of PI₃ with an electron to form the this compound anion (PI₃⁻) has been studied.

Kinetic modeling of PI₃ reactions is less explicitly detailed in the provided search results. However, the study of reaction mechanisms, such as the violent reaction of PI₃ with water to produce phosphorous acid and hydroiodic acid, inherently involves kinetic considerations. wikipedia.org Additionally, the use of PI₃ as a reagent in organic synthesis, for instance, in the conversion of alcohols to alkyl iodides, is governed by the kinetics of these reactions. physchemres.org

Further research into the thermochemical and kinetic modeling of PI₃ reactions would be beneficial for a more comprehensive understanding of its chemical behavior and for optimizing its applications in various fields.

Calculation of Standard Enthalpies and Bond Dissociation Energies for this compound

The thermodynamic stability of this compound is a key area of theoretical investigation. The standard enthalpy of formation (ΔHf°) and bond dissociation energies are fundamental parameters that quantify the energetic properties of the molecule.

The P-I bond is known to be weak, which contributes to the molecule's reactivity and relative instability compared to other phosphorus trihalides like PCl₃ and PBr₃. wikipedia.org The standard enthalpy of formation for solid PI₃ has been reported with some variation in the literature, with values around -46 kJ/mol. wikipedia.orgvedantu.comcollegedunia.com One study reported a value of -45.6 kJ/mol. sciencemadness.org Another thermochemical study determined the standard heat of formation for this compound to be -59.3 ± 2.5 kJ/mol. rsc.org

The mean P-I bond dissociation energy, a measure of the energy required to break a single P-I bond, has been calculated to be 210 kJ/mol. rsc.org This relatively low value is consistent with the observed chemical behavior of this compound as a versatile reagent in organic synthesis, where the cleavage of the P-I bond is a key step.

Thermochemical Data for this compound
ParameterReported ValueReference
Standard Enthalpy of Formation (ΔHf°)-46 kJ/mol wikipedia.orgvedantu.comcollegedunia.com
-45.6 kJ/mol sciencemadness.org
-59.3 ± 2.5 kJ/mol rsc.org
Mean Bond Dissociation Energy (P-I)210 kJ/mol rsc.org

Computational Elucidation of Reaction Pathways and Energy Profiles Involving this compound

Computational methods are instrumental in mapping out the complex reaction pathways and energy landscapes of reactions involving this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow for the detailed study of molecular structures, transition states, and reaction energetics. researchgate.netphyschemres.org

One study employed molecular dynamics simulations to investigate liquid this compound. The force field parameters for the simulation were derived from a quantum chemistry approach, with potential energies calculated at the B3LYP/dgdzvpd level of theory to model the system accurately. physchemres.org Such simulations provide insights into the intermolecular forces and dynamic behavior of PI₃ in the condensed phase. physchemres.org

DFT calculations have also been used to understand the stability of related phosphorus(I) cations derived from the reaction of this compound with chelating phosphines. researchgate.net These theoretical models help to explain the unusual stability of these compounds in the presence of oxygen and moisture. researchgate.net

Furthermore, computational chemistry has been applied to explore reaction mechanisms where PI₃ is used as a reagent. For instance, in a mild redox reaction between PI₃ and L-cysteine for the synthesis of phosphorus nanosheets, understanding the reaction pathway is crucial for controlling the product's morphology. rsc.org While not directly focused on PI₃, computational studies on the mechanisms of similar reactions, such as the Appel reaction, which can utilize related phosphorus halides, have been performed to understand intermediate formation and stereochemical outcomes. mdpi.com The study of reaction pathways, such as proton abstraction or substitution, in other iodide-containing systems using first-principles calculations also demonstrates the capability of these methods to provide detailed kinetic and thermodynamic data. researchgate.net

Advanced Analytical Techniques for Probing Phosphorus Triiodide Reactions

Spectroscopic Methods for In Situ Reaction Monitoring

In situ monitoring provides a real-time window into a chemical reaction, allowing for the observation of species as they form and decay. This is invaluable for understanding reaction pathways and kinetics.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-invasive tools for tracking the progress of chemical reactions in real-time. Continuous monitoring of reactant consumption and product formation allows for the generation of kinetic profiles, which are essential for mechanistic analysis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly well-suited for studying phosphorus triiodide reactions. The phosphorus nucleus is highly sensitive, and its chemical shift provides detailed information about its chemical environment, coordination number, and oxidation state. For instance, in reactions involving related phosphorus halides like PCl₃, ³¹P{¹H} NMR has been used to monitor the reaction progress, revealing the formation of single phosphorus-containing products or complex mixtures. acs.orgresearchgate.net Although reactions with this compound can sometimes lead to mixtures of unidentified compounds, temperature-dependent ³¹P NMR studies can help to resolve complex spectra by sharpening resonances at lower temperatures, aiding in the identification of individual species. acs.orgscispace.com The coupling constants, such as ¹J(P,P) in P-P bond-containing molecules, are also highly characteristic and useful for structural assignment. mdpi.com

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the continuous monitoring of changes in vibrational frequencies of functional groups within a reaction mixture. rsc.org For reactions involving this compound, this can be used to track the disappearance of the O-H stretch of an alcohol reactant and the appearance of bands corresponding to the C-I bond of the product. By coupling an electrochemical or reaction cell to an FTIR flow cell, kinetic data can be obtained without perturbing the reaction environment. rsc.org

Table 1: Representative ³¹P NMR Chemical Shifts for Phosphorus Species This table provides illustrative data on the types of chemical shifts observed for various phosphorus compounds, relevant to monitoring reactions involving phosphorus halides.

Compound/Intermediate Type Exemplar Compound Solvent ³¹P NMR Chemical Shift (δ, ppm) Reference
Dichlorophosphine Adduct [(Cp*Mo)₂(μ,η³:η³-P₃)(μ-PCl₂)₂]⁺ - - researchgate.net
Tris-imidazolium Phosphine (B1218219) Reaction PI₃ + Imidazolium-2-carboxylate - Mixture of unidentified compounds acs.org
Bis-DMAP Adduct [P(ONO)(DMAP)₂Cl]Cl CDCl₃ - scispace.com

Many chemical reactions, including those involving this compound, proceed through highly reactive, short-lived intermediates. Time-resolved spectroscopy utilizes pump-probe techniques to study these transient species on timescales ranging from femtoseconds to milliseconds. scholaris.ca

In a typical experiment, a "pump" laser pulse initiates the reaction (e.g., through photolysis), and a "probe" pulse, delayed by a specific time, interrogates the state of the system. For instance, time-resolved resonance fluorescence has been used to study the kinetics of ground-state phosphorus atoms generated from the photochemical decomposition of PCl₃, a technique conceptually applicable to PI₃. rsc.org This method monitors the fluorescence decay of the transient species, providing data on its reaction rates with other molecules in the system. rsc.org

Furthermore, the photodissociation of the triiodide ion (I₃⁻), a potential species in PI₃ reaction systems, is a well-studied process that can be investigated with time-resolved methods. scholaris.ca Studies on related compounds using time-resolved spectroscopy with UV and extreme ultraviolet (XUV) pulses have successfully observed reaction dynamics and the formation of various ionic fragments following dissociation, demonstrating the power of these techniques to map out molecular-level reaction pathways.

Applications of Infrared and NMR Spectroscopy in this compound Reaction Kinetics

Mass Spectrometry-Based Characterization of this compound Reaction Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for identifying reaction intermediates, especially those that are unstable or present at low concentrations.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of large, thermally labile molecules and ionic species from solution into the gas phase with minimal fragmentation. nih.gov This makes it ideal for detecting unstable adducts and intermediates in this compound reactions. For example, ESI-MS has been used to identify cationic phosphorus adducts in complex reaction mixtures where NMR data alone was inconclusive. acs.orgrsc.org High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of elemental compositions and confident identification of target species. rsc.org In studies of related phosphorus compounds, ESI-MS has successfully identified various adducts, such as the tetraphosphorus (B14172348) trisulfide boron triiodide adduct, (P₄S₃)·(BI₃). researchgate.net

Table 2: Example of ESI-MS Data for Phosphorus Adduct Identification This table illustrates how ESI-MS data is used to confirm the identity of a reaction product.

Target Cation Reaction System Calculated m/z Found m/z Conclusion Reference
[EtBTZ₂P]⁺ N-ethylbenzothiazolium iodide + C[I] 357.0649 357.0649 Confirmed presence of the target cation in the mixture. rsc.org

Tandem Mass Spectrometry (MS/MS or MSⁿ) provides deeper structural insights by isolating an ion of interest (a precursor ion) and subjecting it to fragmentation, typically through collision-activated dissociation (CAD). The resulting product ion spectrum reveals structural details about the precursor. nih.gov This technique is invaluable for distinguishing between isomers and elucidating the connectivity of atoms within an intermediate. researchgate.net

For example, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to characterize DNA-phosphate adducts, which are a type of phosphotriester. nih.gov The distinct fragmentation patterns in the product ion spectra allowed for the characterization of ten different ethyl phosphotriester intermediates. nih.gov This methodology is directly transferable to the structural analysis of intermediates formed in this compound reactions, enabling the detailed characterization of adducts and other transient species. nih.govspringernature.com Advanced techniques like MS³, which involves a further stage of fragmentation, can provide even more detailed information, such as the specific location of acyl chains on a glycerol (B35011) backbone in complex lipids. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Unstable Adducts

Diffraction Studies for Structural Information of this compound and its Derivatives

Diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state. This is crucial for unambiguously determining the structure of this compound itself and its various derivatives and reaction products.

Electron Diffraction: For volatile compounds, gas-phase electron diffraction can provide structural information. Early investigations into the structures of simple inorganic molecules included studies on this compound, contributing to the fundamental understanding of its molecular geometry in the gas phase. caltech.edu

Table 3: Selected Crystallographic Data for this compound (PI₃) This table summarizes key structural parameters for solid this compound.

Parameter Value Reference
Crystal System Hexagonal byjus.com
Molecular Geometry Pyramidal shef.ac.uk
P-I Bond Length ~2.43 Å -
I-P-I Bond Angle ~102° -

X-ray Diffraction in Solution and Solid State for Phosphorus Iodides

X-ray diffraction (XRD) is a powerful analytical technique for elucidating the three-dimensional atomic and molecular structures of crystalline materials. It has been instrumental in characterizing the structures of phosphorus iodides, both in the solid state and in solution, providing critical insights into bond lengths, bond angles, and intermolecular interactions.

Solid-State Analysis of this compound (PI₃)

In the solid state, this compound (PI₃) exists as a red crystalline solid. byjus.com Single-crystal X-ray diffraction studies have been crucial in determining its precise molecular geometry and crystal packing.

A reinvestigation of the crystal structure of this compound using single-crystal X-ray diffraction techniques confirmed that it crystallizes in the hexagonal P6₃ space group. acs.org The structure consists of a nearly ideal hexagonal closest packing of iodine atoms. acs.org The phosphorus atom is positioned above the plane of three iodine atoms, resulting in a trigonal pyramidal molecular geometry. acs.orgguidechem.com This arrangement is influenced by the stereochemically active lone pair of electrons on the phosphorus atom. acs.org

The structural parameters of PI₃ have been determined with high precision through these studies. The P–I bond length is consistently reported to be around 2.41 to 2.49 Å. guidechem.comosti.gov The I–P–I bond angle is approximately 102°, which is a deviation from the ideal tetrahedral angle of 109.5° due to the repulsion from the lone pair of electrons on the phosphorus atom. vedantu.comyoutube.compearson.com

Interactive Table 1: Crystallographic Data for this compound (PI₃)

Parameter Value Reference
Crystal System Hexagonal acs.org
Space Group P6₃ acs.org
P–I Bond Length ~2.41 - 2.49 Å guidechem.comosti.gov
I–P–I Bond Angle ~102° vedantu.comyoutube.compearson.com
Molecular Geometry Trigonal pyramidal acs.orgguidechem.com

Solid-State Analysis of Diphosphorus (B173284) Tetraiodide (P₂I₄)

Diphosphorus tetraiodide (P₂I₄), an orange crystalline solid, has also been extensively studied using single-crystal X-ray diffraction. wikipedia.org These analyses have confirmed its centrosymmetric structure, with a direct phosphorus-phosphorus (P-P) bond.

Early X-ray examination revealed that P₂I₄ crystals are triclinic, belonging to the P-1 space group, with one molecule per unit cell. acs.org The two phosphorus atoms are linked by a P-P bond, and each phosphorus atom is also bonded to two iodine atoms. acs.org The molecule adopts a trans configuration, with the lone pairs on the two phosphorus atoms positioned opposite to each other. akjournals.com

More recent and low-temperature X-ray diffraction studies have provided more precise structural data. At 120 K, the P-P bond length in P₂I₄ was determined to be 2.230 Å. wikipedia.orgpicryl.com The P-I bond lengths are approximately 2.475 Å. acs.org The existence of a direct P-P bond in the solid state is a significant finding, distinguishing it from the structure of PI₃. acs.org

Interactive Table 2: Crystallographic Data for Diphosphorus Tetraiodide (P₂I₄)

Parameter Value Temperature Reference
Crystal System Triclinic Room Temp. acs.org
Space Group P-1 Room Temp. acs.org
P–P Bond Length 2.21 Å Room Temp. acs.orgakjournals.com
P–P Bond Length 2.230 Å 120 K wikipedia.orgpicryl.com
Average P–I Bond Length 2.475 Å Room Temp. acs.org
Molecular Symmetry 2/m (C₂h) Room Temp. acs.orgntis.gov

Solution-State Analysis

While solid-state XRD provides detailed information about the crystal structure, understanding the behavior of these molecules in solution is crucial for reaction chemistry. Synchrotron X-ray diffraction measurements have been conducted on liquid this compound. researchgate.net These studies, often combined with molecular dynamics simulations and reverse Monte Carlo modeling, help to elucidate the intermolecular correlations and molecular arrangements in the liquid state. researchgate.net For PI₃ in solution, the molecular arrangements are largely driven by steric effects. researchgate.net In carbon disulfide solution, PI₃ has an observed zero dipole moment, which is consistent with its pyramidal shape and the low polarity of the P-I bond. byjus.com

For P₂I₄, spectroscopic data from solutions indicate that the molecule retains its trans I₂PPI₂ structure with C₂h symmetry, similar to the solid state. ntis.gov

Safety Protocols and Environmental Considerations in Phosphorus Triiodide Research

Hazard Assessment and Risk Mitigation Strategies for Phosphorus Triiodide Handling

This compound is a red, crystalline solid that is highly unstable and sensitive to air and moisture. ontosight.aiwikipedia.orgtestbook.com Its utility as a powerful reducing and deoxygenating agent in organic chemistry is counterbalanced by its significant hazards. wikipedia.org

This compound is classified as a highly reactive and corrosive substance. ontosight.aivedantu.com It reacts violently with water and can cause severe skin burns and eye damage upon contact. wikipedia.org The compound itself is unstable and cannot be stored for long periods. wikipedia.org The P-I bond is weak, contributing to its instability. vedantu.com

Safe handling of PI3 mandates a controlled environment. Key mitigation strategies include:

Use of Personal Protective Equipment (PPE) : Researchers must wear appropriate PPE to prevent any direct contact with the chemical. This includes chemical-resistant gloves, safety goggles, a face shield, and a fire-retardant laboratory coat. ontosight.aichemicalbook.comspectrumchemical.com

Controlled Atmosphere : Due to its reactivity with air and moisture, PI3 should be handled in a dry, inert atmosphere, such as within a glove box. princeton.edu Storage must be in a tightly sealed container in a cool, dry, and well-ventilated place, away from water. chemicalbook.com

Ventilation : All work with PI3 should be conducted in a well-ventilated area or under an exhaust hood to prevent the inhalation of any dust or vapors. ontosight.aichemicalbook.com

Emergency Preparedness : An appropriate fire extinguisher (e.g., wet sand, not water) should be readily available. chemicalbook.comprinceton.edu In case of skin contact, the area should be brushed free of solids and rinsed with copious amounts of water for at least 15 minutes, followed by medical attention. chemicalbook.comprinceton.edu

Protection TypeEquipment SpecificationRationale and Source
Eye ProtectionSafety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.Protects against splashes and dust, preventing severe eye damage. chemicalbook.comspectrumchemical.com
Hand ProtectionImpervious chemical-resistant gloves (e.g., Nitrile rubber with a minimum thickness of 0.11 mm). Gloves must be inspected before use.Prevents skin contact, which can cause severe chemical burns. chemicalbook.com
Body ProtectionFire-retardant laboratory coat. Contaminated clothing should be removed immediately and washed before reuse.Protects skin from accidental contact and spills. princeton.edu
Respiratory ProtectionEffective dust mask or a full-face supplied-air respirator if other ventilation controls are insufficient.Prevents inhalation of PI3 dust, which may cause respiratory irritation. chemicalbook.comspectrumchemical.com

A primary hazard associated with this compound is its violent reaction with water. vedantu.comchemicalbook.com This hydrolysis reaction is exothermic and produces several hazardous substances, primarily phosphorous acid (H₃PO₃) and hydroiodic acid (HI). wikipedia.orgsciencemadness.org Additionally, smaller, yet significant, amounts of highly toxic phosphine (B1218219) gas (PH₃) and potentially pyrophoric diphosphanes can be formed. sciencemadness.org

Containment: Spills must be managed promptly to prevent entry into drains or waterways. chemicalbook.com The spilled material should be taken up dry by sweeping or shoveling, avoiding the creation of dust, and placed into suitable, closed containers for disposal. chemicalbook.com Water should never be used to clean up a PI3 spill due to the violent reaction. chemicalbook.com

Neutralization: The hydrolysis products require careful neutralization.

Hydroiodic Acid (HI) : As a strong acid, HI can be neutralized with a base. sciencemadness.org Sodium hydroxide (B78521) (NaOH) is commonly used, forming water and sodium iodide (NaI). vaia.combrainly.com Other non-toxic bases can also be employed for neutralization before disposal. sciencemadness.org

Phosphine (PH₃) : Phosphine is an extremely toxic gas. sciencemadness.org Effective neutralization involves oxidation. Common oxidizing agents for this purpose include sodium hypochlorite (B82951) (bleach), hydrogen peroxide, or potassium permanganate (B83412) solutions. sciencemadness.orgresearchgate.netsesha.org These reactions convert phosphine to less harmful phosphorus oxides or phosphoric acid. sciencemadness.org

Hydrolysis ProductHazardNeutralization AgentReaction PrincipleSource
Hydroiodic Acid (HI)Strong, corrosive acid.Sodium Hydroxide (NaOH) or other non-toxic bases.Acid-base neutralization to form a salt (e.g., NaI) and water. sciencemadness.orgvaia.combrainly.com
Phosphine (PH₃)Highly toxic and flammable gas.Sodium Hypochlorite (bleach), Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄).Oxidation to form phosphorus pentoxide or phosphoric acid. sciencemadness.orgresearchgate.netsesha.org

Management of Highly Reactive and Corrosive Nature of this compound

Responsible Waste Management and Disposal of this compound-Related Byproducts

The disposal of this compound and its associated waste must be conducted in compliance with national and local regulations. chemicalbook.com Waste materials are considered hazardous and should be handled by licensed disposal companies. chemicalbook.com

A common disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous decomposition products like oxides of phosphorus and hydrogen iodide. chemicalbook.com It is crucial to leave chemicals in their original containers and not mix them with other waste to avoid unintended reactions. chemicalbook.com Uncleaned containers must be handled with the same precautions as the product itself. chemicalbook.com

For laboratory-scale disposal, slow addition to a sodium thiosulfate (B1220275) solution can be used to neutralize this compound. sciencemadness.orgsciencemadness.org This reaction should be performed carefully in a well-ventilated area due to its exothermic nature. sciencemadness.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Applying these principles to this compound chemistry is crucial for minimizing its environmental impact.

Key green chemistry strategies applicable to PI3 research include:

Waste Prevention and Atom Economy : The first principle of green chemistry is to prevent waste rather than treating it after it has been created. chemistryjournals.net Synthesis routes for PI3 should be optimized for maximum yield and atom economy. The direct reaction of elemental phosphorus and iodine is a common method. wikipedia.orgsciencemadness.org Alternative routes, such as the reaction of phosphorus trichloride (B1173362) with hydrogen iodide, might offer different waste profiles to consider. sciencemadness.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. chemistryjournals.net However, the synthesis of PI3 is highly exothermic and requires cooling to be controlled, highlighting a challenge in applying this principle directly without compromising safety. sciencemadness.org

Designing Less Hazardous Chemical Syntheses : This principle focuses on using and generating substances with little to no toxicity. skpharmteco.com In the context of PI3 reactions, this involves choosing synthetic pathways that avoid the formation of highly toxic byproducts. For instance, in dehalogenation processes for treating nuclear waste, using phosphoric acid instead of ammonium (B1175870) hydrogen phosphates can avoid the formation of unstable trihalides, although it produces corrosive hydrogen halides that must be scrubbed. nih.govfrontiersin.org This represents a trade-off that must be carefully evaluated. Similarly, developing new reduction methods that use PI3 generated in situ from less hazardous precursors could be a valuable green approach. acs.org

By integrating these principles, the chemical community can work towards making the use of powerful reagents like this compound safer and more environmentally sustainable.

Future Directions and Emerging Research Avenues in Phosphorus Triiodide Chemistry

Design of Novel Catalytic Systems Incorporating Phosphorus Triiodide

This compound is gaining recognition as a versatile reagent and potential catalyst in a variety of chemical transformations. imarcgroup.com Its ability to act as a potent halogenating agent is being leveraged to design new catalytic cycles. imarcgroup.com A significant trend is the development of sustainable and environmentally friendly processes, which is steering research towards more efficient and greener methods for synthesizing iodine-containing compounds using PI₃. imarcgroup.com

One of the key drivers for this research is the increasing demand for chiral compounds and optically active materials in the pharmaceutical and agrochemical industries. imarcgroup.com this compound's role in chiral chemistry is being explored to facilitate the production of optically pure compounds. imarcgroup.com Furthermore, phosphorus-based organocatalysis is a rapidly expanding field, suggesting that PI₃ and its derivatives could be employed in novel catalytic systems for a range of organic reactions. nih.gov Research in this area is focused on understanding the mechanistic pathways and expanding the scope of PI₃-catalyzed reactions.

A significant area of development is in redox-driven catalysis where a P(III) species, like a phosphine (B1218219), reacts with a substrate to form a P(V) intermediate, which then reacts with another substrate to yield the product and a phosphine oxide. nih.gov While not directly PI₃, the principles could be adapted. To make such processes truly catalytic, the phosphine oxide byproduct needs to be recycled back to the active P(III) catalyst, often requiring a stoichiometric reductant. nih.gov Future work may focus on developing catalytic systems where PI₃ or a derivative can be regenerated in situ, avoiding stoichiometric waste products.

Exploration of this compound in Materials Science and Nanotechnology

The unique properties of this compound are being harnessed in the synthesis of advanced materials and nanomaterials with tailored functionalities. A notable application is in the synthesis of black phosphorus crystals, which are emerging as promising semiconducting materials for optoelectronic applications. The layered structure and tunable bandgap of black phosphorus make it suitable for various electronic and photonic devices. researchgate.netresearchgate.net

This compound also serves as a critical precursor for creating two-dimensional (2D) materials. For instance, it is used as a phosphorus source in the synthesis of 2D black arsenic-phosphorus (b-AsP) alloys. researchgate.net These materials exhibit unique electronic and optical properties, such as a narrow bandgap and anisotropic infrared absorption, making them potential candidates for high-performance field-effect transistors (FETs) and infrared photodetectors. researchgate.net

In the realm of nanotechnology and sustainable energy, PI₃ is utilized as a source of triiodide for electrolytes in dye-sensitized solar cells (DSSCs). The triiodide/iodide redox couple is a crucial component of the electrolyte in DSSCs, responsible for regenerating the dye and transporting charge. Furthermore, phosphorus-doped graphene, which can be synthesized using phosphorus-containing precursors, has shown excellent electrocatalytic activity for the triiodide reduction reaction in DSSCs, offering a potential replacement for expensive platinum-based catalysts. researchgate.net Additionally, PI₃ is employed in methods to produce elemental phosphorus nanosheets, where it acts as the phosphorus source in a mild redox reaction. rsc.org The development of such nanomaterials opens up new possibilities for applications in energy storage and environmental remediation. researchgate.netrsc.org

Table 1: Applications of this compound in Materials Science
Application AreaRole of this compoundResulting Material/DevicePotential Use
OptoelectronicsPrecursor for synthesisBlack phosphorus crystalsSemiconducting material
NanoelectronicsPhosphorus source2D Black arsenic-phosphorusInfrared photodetectors, FETs researchgate.net
Solar EnergySource of triiodideElectrolyte for DSSCsCharge carrier
NanomaterialsPhosphorus sourceElemental phosphorus nanosheetsEnergy storage, environmental remediation rsc.org

Advanced Computational Predictions for Unexplored this compound Reactivity

Computational chemistry is becoming an indispensable tool for elucidating the complex reactivity of this compound and for predicting novel chemical transformations. cardiff.ac.uk Techniques such as Density Functional Theory (DFT) are being employed to investigate the electronic structure, bonding, and reaction mechanisms involving PI₃. physchemres.orgacs.orgphyschemres.org These computational studies provide valuable insights that can guide experimental work. For example, DFT calculations have been used to understand the unusual stability of certain phosphorus-iodine salts derived from PI₃. acs.org

Molecular dynamics (MD) simulations, utilizing force fields derived from high-level quantum chemistry calculations, are another powerful approach to study the behavior of PI₃ in the liquid phase. physchemres.orgphyschemres.org These simulations can predict macroscopic properties like density and enthalpy, as well as provide detailed microscopic information such as radial distribution functions, offering a deeper understanding of intermolecular interactions. physchemres.org

A burgeoning area is the use of machine learning and artificial intelligence in materials science and chemistry. rsc.org Machine learning-based atomic simulations are being developed to predict new elemental phosphorus materials (EPMs) and to understand the structure of amorphous forms. rsc.org It is anticipated that these computational tools will be increasingly applied to analyze and predict the structure and reactivity of PI₃ and its derivatives, potentially uncovering novel reactions and applications that are yet to be explored experimentally. rsc.orgcardiff.ac.uk

Table 2: Computational Methods in this compound Research
Computational MethodFocus of StudyKey Insights
Density Functional Theory (DFT)Electronic structure, bonding, reaction mechanisms physchemres.orgacs.orgphyschemres.orgUnderstanding stability and reactivity of PI₃ derivatives acs.org
Molecular Dynamics (MD)Liquid phase behavior, intermolecular forces physchemres.orgphyschemres.orgPrediction of macroscopic and microscopic properties physchemres.org
Machine Learning/AIPrediction of new materials and structures rsc.orgAccelerating the discovery of novel EPMs and their properties rsc.org

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

The versatility of this compound makes it a valuable tool in interdisciplinary research, bridging inorganic chemistry with organic synthesis, medicinal chemistry, and environmental science. Its classical application in organic synthesis is the conversion of primary and secondary alcohols to alkyl iodides, a reaction that remains highly relevant. physchemres.orgsciencemadness.orgontosight.ai

In the pharmaceutical industry, the demand for iodine-containing compounds and optically active molecules highlights the importance of PI₃. imarcgroup.com Its use in chiral synthesis is crucial for producing enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect. imarcgroup.com

The chemistry of phosphorus is fundamental to life, and understanding its various redox states is crucial for biogeochemistry. nih.gov While not directly involving PI₃, the study of reduced phosphorus compounds like phosphite (B83602) is an active area of research. nih.gov The reactivity of PI₃ as a reducing agent could potentially find applications in environmental remediation, for example, in the deoxygenation of pollutants. sciencemadness.org

Furthermore, the integration of PI₃ chemistry with materials science is leading to innovations in energy and electronics. researchgate.netrsc.org The development of phosphorus-based materials for batteries, solar cells, and catalysts underscores the importance of interdisciplinary collaboration. researchgate.netrsc.org Future research will likely see a greater convergence of these fields, with this compound playing a key role in the development of new technologies and a deeper understanding of chemical and biological processes.

Q & A

Q. What are the standard laboratory methods for synthesizing phosphorus triiodide (PI₃), and what factors influence reaction yield?

  • Methodological Answer : PI₃ is typically synthesized via two primary routes:
  • Direct reaction : Red phosphorus and iodine (1:3 molar ratio) in an inert solvent (e.g., carbon disulfide, dichloroethane) under reflux. Yield depends on solvent purity, reaction time, and stoichiometric precision .

  • Halide exchange : Phosphorus trichloride (PCl₃) reacts with hydrogen iodide (HI) or metal iodides (e.g., NaI) in anhydrous conditions:
    PCl₃ + 3HI → PI₃ + 3HCl\text{PCl₃ + 3HI → PI₃ + 3HCl}

     Excess HI and controlled temperature (40–60°C) improve yield <span data-key="41" class="reference-num" data-pages="undefined">11</span>.  
    
    • Key Factors : Moisture contamination, solvent choice, and iodine purity significantly affect yield.

    • Data Table : Comparison of Synthesis Methods

      MethodSolventTemperature (°C)Typical Yield (%)
      Direct Reaction (P + I₂)Carbon disulfide60–8070–85
      Halide Exchange (PCl₃)Anhydrous ether40–6060–75

Q. How can the purity of PI₃ be confirmed post-synthesis?

  • Methodological Answer :
    • Melting Point Analysis : Pure PI₃ melts at 61–61.2°C. Deviations suggest impurities (e.g., unreacted iodine or phosphorus) .
    • ¹H NMR Spectroscopy : Detect residual solvent or by-products. PI₃ itself lacks protons but may show solvent peaks (e.g., CDCl₃ at \sim7.26 ppm) .
    • Elemental Analysis : Verify P:I ratio via ICP-MS or iodometric titration .

Q. What are the primary chemical reactions of PI₃ relevant to organic synthesis?

  • Methodological Answer :
    • Hydrolysis : Violent reaction with water produces phosphorous acid (H₃PO₃) and hydroiodic acid (HI): PI₃ + 3H₂O → H₃PO₃ + 3HI\text{PI₃ + 3H₂O → H₃PO₃ + 3HI}

Conduct in controlled, anhydrous environments to avoid exothermic hazards .

  • Alcohol Conversion : Converts primary/secondary alcohols to alkyl iodides via nucleophilic substitution. For example, ethanol reacts to form ethyl iodide:
    ROH + PI₃ → RI + H₃PO₃\text{ROH + PI₃ → RI + H₃PO₃}

     Use stoichiometric PI₃ and monitor reaction progress with TLC <span data-key="49" class="reference-num" data-pages="undefined">11</span>.  
    

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction yields when using PI₃ as a reagent?

  • Methodological Answer :
    • Controlled Replication : Standardize solvent drying (e.g., molecular sieves), iodine sublimation, and inert gas purging to minimize moisture .
    • By-Product Analysis : Use GC-MS or HPLC to identify intermediates (e.g., PH₃, diphosphanes) formed during hydrolysis or side reactions .
    • Yield Optimization : Pre-activate PI₃ by stirring with molecular sieves before use to reduce hydrolytic degradation .

Q. What strategies can mitigate the challenges associated with PI₃'s hygroscopic and reactive nature in experimental setups?

  • Methodological Answer :
    • Storage : Store PI₃ in glass ampules under argon or nitrogen. Avoid long-term storage; synthesize fresh for critical reactions .
    • Handling : Use gloveboxes or Schlenk lines for weighing and transferring. Neutralize spills with sodium thiosulfate (Na₂S₂O₃) to reduce HI release .
    • Solvent Selection : Prefer non-polar solvents (e.g., hexane) to slow hydrolysis. Avoid alcohols or aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.